molecular formula C12H17NO4S B10895076 N-(2-methoxyethyl)-3-(phenylsulfonyl)propanamide

N-(2-methoxyethyl)-3-(phenylsulfonyl)propanamide

Cat. No.: B10895076
M. Wt: 271.33 g/mol
InChI Key: IPGXYBGEDWQVSH-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-3-(phenylsulfonyl)propanamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a methoxyethyl group, a phenylsulfonyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-(phenylsulfonyl)propanamide typically involves the reaction of 2-methoxyethylamine with 3-(phenylsulfonyl)propanoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-methoxyethyl)-3-(phenylsulfonyl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-2-[(1-phenylethyl)amino]propanamide
  • N-(2-methoxyethyl)-3-(phenylsulfonyl)butanamide

Uniqueness

N-(2-methoxyethyl)-3-(phenylsulfonyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

3-(benzenesulfonyl)-N-(2-methoxyethyl)propanamide

InChI

InChI=1S/C12H17NO4S/c1-17-9-8-13-12(14)7-10-18(15,16)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,13,14)

InChI Key

IPGXYBGEDWQVSH-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CCS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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